molecular formula C13H11Cl2NO2S B3022173 Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 862653-11-0

Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No. B3022173
CAS RN: 862653-11-0
M. Wt: 316.2 g/mol
InChI Key: MEMABRJYOIOTSU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that have a sulfur atom in a five-membered ring. The specific compound is characterized by the presence of a 3,4-dichlorophenyl group and a methyl group attached to the thiophene ring, which also contains an amino group and a carboxylate ester functionality.

Synthesis Analysis

The synthesis of related methyl 2-aminothiophene-3-carboxylate derivatives has been explored through various methods. For instance, a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate derivatives has been developed using Chan-Lam cross-coupling, which involves the reaction of methyl 2-aminothiophene-3-carboxylate with arylboronic acids or potassium aryltrifluoroborate salts, yielding moderate to good yields and tolerating a broad range of functional groups .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often confirmed by advanced spectroscopic methods such as NMR or X-ray diffraction. For example, the crystal structures of an isomeric pair of 3-methylthio-5-amino-1,2,4-triazoles, which are structurally related to thiophene derivatives, have been established by X-ray crystallography, confirming the structures assigned based on proton-coupled 13C-NMR spectra .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. Nitration of methyl-3-hydroxythiophene-2-carboxylate, for example, yields nitro derivatives that can further react to form thieno[3,4-b][1,4]oxazine ring systems . Additionally, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates can react with alcohols to yield thiophene-2,4-diols, which can be converted to ethers of thiotetronic and α-halogenothiotetronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives like methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate are influenced by their functional groups. For instance, the introduction of an acetyl group in ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been shown to impart novel fluorescence properties, which were investigated alongside its synthesis and characterization . Such properties are crucial for the potential application of these compounds in various fields, including materials science and pharmaceuticals.

properties

IUPAC Name

methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-6-10(7-3-4-8(14)9(15)5-7)11(12(16)19-6)13(17)18-2/h3-5H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMABRJYOIOTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(3,4-dichlorophenyl)-5-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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